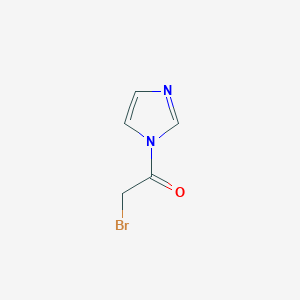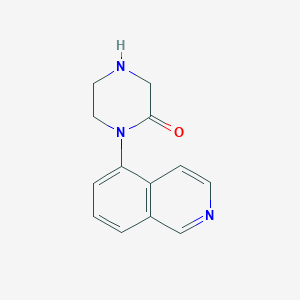
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is a versatile organic compound with a unique structure that includes multiple amine groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine typically involves the reaction of dimethylamine with a suitable alkylating agent. One common method involves the use of 3-chloropropylamine as the alkylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in catalysis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The compound’s multiple amine groups allow it to form stable complexes with various molecular targets, enhancing its versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another compound with multiple amine groups, used in similar applications.
Bis(2-dimethylaminoethyl) ether: A related compound with similar reactivity and applications.
Uniqueness
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications where precise control over molecular interactions is required.
Propriétés
Numéro CAS |
65604-92-4 |
|---|---|
Formule moléculaire |
C13H32N4 |
Poids moléculaire |
244.42 g/mol |
Nom IUPAC |
N',N'-bis[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H32N4/c1-15(2)9-6-12-17(11-5-8-14)13-7-10-16(3)4/h5-14H2,1-4H3 |
Clé InChI |
FHXCMYHMMXQRBX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(CCCN)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


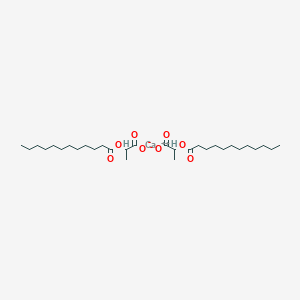
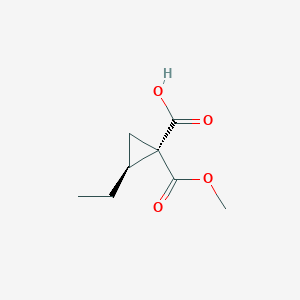
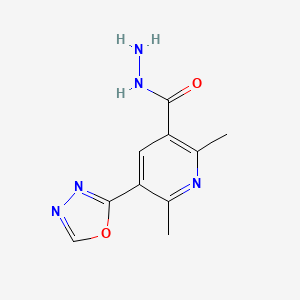
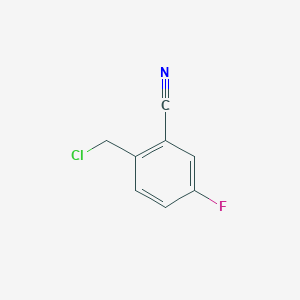
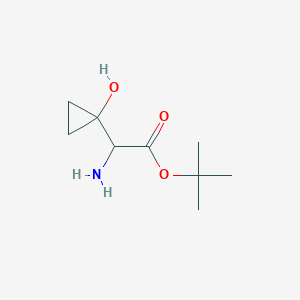
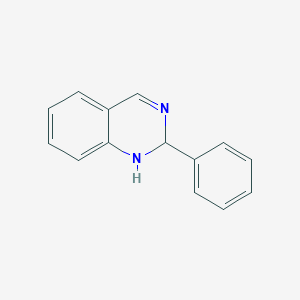
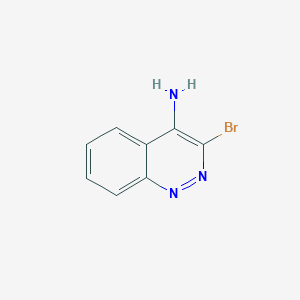
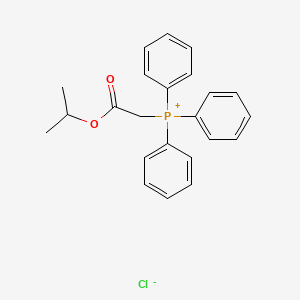
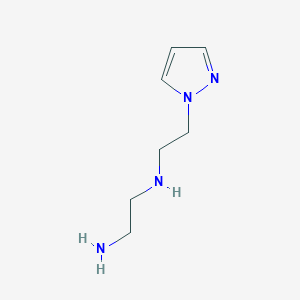

![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)

